Arachidonoyl coenzyme A lithium salt
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Overview
Description
Arachidonoyl coenzyme A lithium salt (ACL) is a naturally occurring fatty acid found in the body and is used in a variety of scientific research applications. It is a precursor to a variety of biologically important compounds, including prostaglandins, thromboxanes, and leukotrienes. ACL is an important molecule in the study of lipid metabolism and cell signaling pathways, and is used in a wide range of laboratory experiments.
Scientific Research Applications
Substrate for N-acylation of Glycines
Arachidonoyl coenzyme A lithium salt is used as a substrate for the long-chain N-acylation of glycines by enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) . This process is crucial in the metabolism of fatty acids and lipids.
Substrate for Acyltransferases
This compound also serves as a substrate for acyltransferases such as lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . These enzymes play a key role in the biosynthesis of phospholipids and triglycerides.
Analog of Arachidonic Acid
Arachidonoyl CoA is used as a charged membrane-impermeant analog of arachidonic acid (AA) . This makes it a valuable tool in studies investigating the roles of AA in cellular processes.
Synthesis of Arachidonoyl Amino Acids
Arachidonoyl CoA is used in the synthesis of arachidonoyl amino acids by cytochrome c . These amino acids have potential roles in signal transduction and immune responses.
Substrate for Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)
Arachidonoyl coenzyme A lithium salt may be used as a substrate for lysophosphatidylcholine acyltransferase 3 (LPCAT3) . LPCAT3 is an enzyme that plays a critical role in the metabolism of lipids.
Investigation of Inflammatory Responses and Immune Function
Researchers can utilize it to investigate the regulation of inflammatory responses, immune function, and other physiological processes at the cellular and molecular levels .
Mechanism of Action
Target of Action
Arachidonoyl coenzyme A lithium salt, also known as Arachidonoyl CoA, primarily targets enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and acyltransferases like lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . These enzymes play a crucial role in the long-chain N-acylation of glycines, a process that is essential for lipid metabolism and signal transduction .
Mode of Action
Arachidonoyl CoA interacts with its target enzymes by serving as a substrate for the N-acylation process . It is used as a charged, membrane-impermeant analog of arachidonic acid (AA), which means it can’t cross the cell membrane and therefore influences only extracellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Arachidonoyl CoA involves the N-acylation of glycines . This process is crucial for the synthesis of various bioactive lipids, which are involved in numerous cellular functions, including signal transduction and inflammation.
Result of Action
The action of Arachidonoyl CoA results in the production of various bioactive lipids through the N-acylation of glycines . These lipids play a crucial role in numerous cellular functions, including signal transduction and inflammation.
properties
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKRDANWCBXHE-PPXCCCNFSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65LiN7O17P3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1059.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 117072603 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.